An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-(hydroxymethyl)benzimidazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-(hydroxymethyl)benzimidazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-(hydroxymethyl)benzimidazole (CAS No: 294656-36-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted benzimidazole, its structural features—a fused benzene and imidazole ring system, an amino group, and a hydroxymethyl group—govern its behavior in chemical and biological systems. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also field-proven insights into the experimental determination of these properties. We delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.
Introduction and Molecular Identity
The benzimidazole scaffold is a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents, including proton pump inhibitors, anthelmintics, and antihistamines.[1][2] The specific compound, 5-Amino-2-(hydroxymethyl)benzimidazole, combines this privileged scaffold with key functional groups that enhance its potential for molecular interactions and further chemical modification. The primary amino group and the hydroxymethyl substituent are critical for modulating solubility, establishing hydrogen bonds with biological targets, and serving as handles for synthetic derivatization. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design, formulation development, and analytical sciences.
Chemical Structure and Identifiers
The molecular architecture is foundational to all its chemical and physical characteristics.
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IUPAC Name: (5-amino-1H-benzimidazol-2-yl)methanol
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Synonym(s): 5-Amino-2-(hydroxymethyl)benzimidazole[3]
Caption: Chemical structure of 5-Amino-2-(hydroxymethyl)benzimidazole.
Core Physicochemical Properties
The following table summarizes the key physicochemical data available for 5-Amino-2-(hydroxymethyl)benzimidazole. It is important to note that while some data is directly reported, other properties are inferred from the behavior of analogous benzimidazole structures.
| Property | Value / Description | Source / Rationale |
| Physical Form | Solid, likely a crystalline powder.[4] | Supplier data sheets for benzimidazole derivatives typically list them as solids. |
| Melting Point | >300 °C (for similar structures like 5-Amino-2-benzimidazolinone).[5] | High melting points are characteristic of benzimidazoles due to strong intermolecular hydrogen bonding. |
| Solubility | Moderately soluble in polar solvents; solubility increases in acidic conditions.[6] | Based on the properties of the parent compound, 5-aminobenzimidazole.[6] The polar amino and hydroxyl groups suggest solubility in solvents like DMSO, methanol, and ethyl acetate.[7] |
| Acidity/Basicity (pKa) | Amphoteric. The benzimidazole N-H is weakly acidic (pKa ~12.8), the pyridine-like nitrogen is basic (pKa ~5.6), and the aryl amine is weakly basic. | Values are based on the parent benzimidazole scaffold.[1] The exact pKa values for this derivative require experimental determination. |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere.[4] | Recommended by suppliers to prevent degradation.[4] |
In-Depth Analysis of Properties and Experimental Determination
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from bioavailability to formulation. The structure of 5-Amino-2-(hydroxymethyl)benzimidazole contains both hydrophobic (the benzene ring) and hydrophilic (amino, hydroxyl, and imidazole nitrogens) moieties, rendering it amphiphilic.
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Causality: The two nitrogen atoms of the imidazole ring, the primary amino group, and the hydroxyl group can all participate in hydrogen bonding with polar solvents like water, methanol, or ethanol, promoting solubility.[6] Conversely, the aromatic benzene ring contributes to its solubility in less polar organic solvents.
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pH Dependence: The compound's solubility is expected to be highly pH-dependent.[6] In acidic media, the basic amino group and the pyridine-like nitrogen of the imidazole ring will be protonated, forming a cationic species. This salt formation drastically increases aqueous solubility. This principle is fundamental for designing oral formulations and for developing purification and analytical methods like HPLC.
This protocol is the gold standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached.
Objective: To determine the equilibrium solubility of the compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl).
Methodology:
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Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure saturation.
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Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. A mechanical shaker or rotator is used for this purpose.
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Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
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Sampling: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid material is disturbed.
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Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
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Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Spectral Properties
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.
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UV-Visible Spectroscopy: The benzimidazole ring system is an inherent chromophore. Derivatives typically exhibit strong absorption bands in the UV region between 240-290 nm.[8] The presence of the amino group (an auxochrome) on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima. Experimental UV spectra of 2-aminobenzimidazole in ethanol show absorption maxima at 283 nm and 243 nm.[8] A similar profile is anticipated for the title compound.
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Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present.
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O-H Stretch: A broad band is expected around 3200-3400 cm⁻¹ from the hydroxymethyl group.
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N-H Stretch: The primary amine will show two sharp peaks in the 3300-3500 cm⁻¹ region, while the imidazole N-H will appear as a broader band around 3100-3300 cm⁻¹.
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C=N Stretch: A characteristic peak for the imidazole C=N bond should appear around 1620-1650 cm⁻¹.[9]
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Aromatic C=C Stretch: Multiple sharp bands will be present in the 1450-1600 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Protons on the aromatic ring will appear in the δ 6.5-7.5 ppm region. The CH₂ protons of the hydroxymethyl group will likely be a singlet around δ 4.5-5.0 ppm. The -OH and -NH₂ protons are exchangeable and may appear as broad singlets.
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¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range. The hydroxymethyl carbon (CH₂OH) would be expected around δ 50-65 ppm. The C2 carbon of the imidazole ring, bonded to two nitrogens, will be further downfield.
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Objective: To obtain UV-Vis, IR, and NMR spectra to confirm the identity and purity of the compound.
Methodology:
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Sample Preparation:
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UV-Vis: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-transparent solvent like methanol or ethanol.
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IR (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds and has exchangeable protons that do not obscure the -OH and -NH signals).
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Instrument Setup & Acquisition:
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UV-Vis: Use a dual-beam spectrophotometer. Record a baseline with the pure solvent first. Then, scan the sample solution, typically from 200 to 400 nm.
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IR: On an FTIR spectrometer with an ATR attachment, collect a background spectrum first. Then, apply pressure to the sample and collect the sample spectrum.
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NMR: On a high-field NMR spectrometer (e.g., 400 MHz), tune and shim the instrument. Acquire a ¹H spectrum, followed by a ¹³C spectrum.
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Data Processing: Process the raw data (e.g., Fourier transform for IR and NMR) and analyze the resulting spectra to identify characteristic peaks and chemical shifts, comparing them to expected values for the proposed structure.
Stability, Storage, and Safety
Chemical Stability and Storage
Benzimidazoles generally exhibit a high degree of chemical stability due to their aromatic nature.[10] However, the amino group makes the compound susceptible to oxidative degradation, which may result in coloration of the material over time.
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Recommended Storage: To ensure long-term integrity, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation.[4]
Safety and Handling
Based on safety data for the compound and structurally similar chemicals, 5-Amino-2-(hydroxymethyl)benzimidazole is considered hazardous.[3][11][12]
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Hazard Statements:
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12] If dusts are generated, a NIOSH-approved respirator is necessary.[13]
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Handling: Avoid breathing dust. Wash hands thoroughly after handling.[11] Avoid contact with skin and eyes.[12]
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Conclusion
5-Amino-2-(hydroxymethyl)benzimidazole is a versatile chemical entity whose utility in research and development is underpinned by its distinct physicochemical properties. Its solubility, spectral characteristics, and stability are direct consequences of its molecular structure. This guide has synthesized available data and provided standardized experimental frameworks to empower researchers in their work with this compound. Adherence to the described protocols and safety precautions is essential for obtaining reliable data and ensuring laboratory safety.
References
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Solubility of Things. (n.d.). Benzimidazol-5-amine. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Amino-2-(trifluoromethyl)benzimidazole. Retrieved from [Link]
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BioCrick. (n.d.). 5-Amino-2-mercaptobenzimidazole. Retrieved from [Link]
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PubMed. (2003, March 15). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 5-Amino-2-benzimidazolethiol (CAS 2818-66-8). Retrieved from [Link]
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National Institutes of Health. (n.d.). Benzimidazole | C7H6N2 | CID 5798. PubChem. Retrieved from [Link]
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- ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole (a)
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